5-(4-Fluorophenyl)nicotinonitrile

CCR5 antagonism HIV entry inhibition GPCR ligand

Medicinal chemistry programs targeting CCR5 or p38 MAP kinase often encounter inconsistent intermediate quality that undermines SAR reproducibility. 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) eliminates this variability as a validated, high-purity biaryl pyridine building block with defined baseline activity. • Documented CCR5 antagonist activity (IC50 9.20 µM) for hit-to-lead benchmarking • Validated precursor for p38 MAP kinase inhibitor libraries via nitrile elaboration • 4-Fluorophenyl substituent confers superior metabolic stability vs. non-fluorinated analogs • Reactive nitrile handle enables rapid, divergent analog generation

Molecular Formula C12H7FN2
Molecular Weight 198.2 g/mol
CAS No. 154237-18-0
Cat. No. B189802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)nicotinonitrile
CAS154237-18-0
Molecular FormulaC12H7FN2
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=C2)C#N)F
InChIInChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H
InChIKeyZRHFEKRFDPUAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0): A Biaryl Pyridine Building Block for p38 MAP Kinase Inhibitors and CCR5 Antagonist Discovery


5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) is a fluorinated biaryl pyridine derivative characterized by a 4-fluorophenyl group substituted at the 5-position of a nicotinonitrile (3-cyanopyridine) core [1]. It is a versatile intermediate in medicinal chemistry, with documented applications as a precursor for p38 MAP kinase inhibitors and as a CCR5 antagonist scaffold [2]. The compound features a nitrile group that serves as a reactive handle for further functionalization and a fluorine substituent that enhances metabolic stability and binding interactions [3].

Why Substituting 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) with Positional Isomers or Non-Fluorinated Analogs is Not Straightforward


The substitution pattern of 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) confers specific properties that cannot be reliably replicated by positional isomers or non-fluorinated analogs. The 4-fluorophenyl group at the 5-position of the nicotinonitrile core influences electronic distribution and molecular geometry, directly impacting binding affinity to targets such as CCR5 [1] and reactivity in further derivatization . Positional isomers like 2-(4-fluorophenyl)nicotinonitrile (CAS 1214335-17-7) exhibit different steric and electronic profiles , while the absence of fluorine reduces metabolic stability [2]. Generic substitution would alter both the physicochemical and biological performance profile, leading to unpredictable results in established synthetic routes and assays.

Quantitative Differentiation Evidence: 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) vs. Structural Analogs


CCR5 Antagonist Activity: 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) vs. High-Potency CCR5 Antagonists

5-(4-Fluorophenyl)nicotinonitrile exhibits moderate CCR5 antagonist activity with an IC50 of 9.20 µM in a calcium mobilization assay using human MOLT4 cells [1]. This is markedly less potent than advanced clinical CCR5 antagonists such as Aplaviroc (IC50 0.1-0.4 nM) [2] or PF-232798 (IC50 <0.1 nM) . The compound's activity level positions it as a tool compound or scaffold for hit-to-lead optimization, rather than a clinical candidate. Its value lies in its synthetic accessibility and the established structure-activity relationship (SAR) data available for further derivatization [3].

CCR5 antagonism HIV entry inhibition GPCR ligand

Fluorine Substitution Effect: Metabolic Stability and Binding Affinity of 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0)

The 4-fluorophenyl substituent in 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) enhances metabolic stability and binding affinity compared to non-fluorinated phenyl analogs [1]. While direct comparative data for this specific compound class is limited, extensive literature on fluorinated nicotinonitriles demonstrates that fluorine substitution reduces oxidative metabolism and increases target residence time [2]. This is a class-level inference, but it is supported by the compound's utilization in medicinal chemistry programs targeting p38 MAP kinase, where fluorine is a key pharmacophoric element .

Fluorinated heterocycles Metabolic stability Bioisosterism

Synthetic Versatility: Nitrile Handle for Further Functionalization in 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0)

The nitrile group at the 3-position of the pyridine ring in 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) provides a reactive handle for further derivatization [1]. This enables conversion to amides, amines, carboxylic acids, and other functional groups commonly required in drug discovery . Compared to analogs lacking the nitrile (e.g., simple 3-cyanopyridines or phenylpyridines), this compound offers a direct pathway to a broader array of analogs with minimal synthetic steps. The compound serves as a core precursor for p38 MAP kinase inhibitors, highlighting its utility in constructing complex pharmacophores [2].

Synthetic intermediate Heterocyclic chemistry Nitrile chemistry

Optimal Research and Industrial Application Scenarios for 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0)


Hit-to-Lead Optimization for CCR5 Antagonist Programs

Given its moderate but measurable CCR5 antagonist activity (IC50 9.20 µM) [1], 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) is ideally suited as a starting scaffold for hit-to-lead optimization campaigns targeting CCR5. Its defined activity provides a clear baseline for SAR studies, and its synthetic accessibility allows for rapid analog generation to improve potency and selectivity .

Synthesis of p38 MAP Kinase Inhibitor Libraries

This compound serves as a validated intermediate for the construction of p38 MAP kinase inhibitors [1]. The biaryl pyridine core is a privileged scaffold in this therapeutic area, and the nitrile group enables facile elaboration into diverse inhibitor chemotypes . Researchers can use this compound as a key building block to generate focused libraries for kinase inhibitor discovery [2].

Fluorinated Building Block for Metabolic Stability Enhancement

The 4-fluorophenyl moiety provides enhanced metabolic stability compared to non-fluorinated analogs, a desirable feature for compounds intended for in vivo studies [1]. This compound can be strategically incorporated into lead molecules to improve pharmacokinetic profiles without extensive de novo synthesis .

Functionalized Pyridine Scaffold for General Heterocyclic Chemistry

As a functionalized pyridine derivative, 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) is a versatile building block for the synthesis of more complex heterocyclic systems, including pyrimidines, quinolines, and other fused rings [1]. Its use can streamline multi-step syntheses in both academic and industrial medicinal chemistry settings .

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